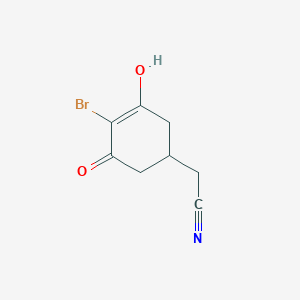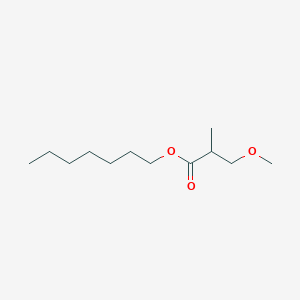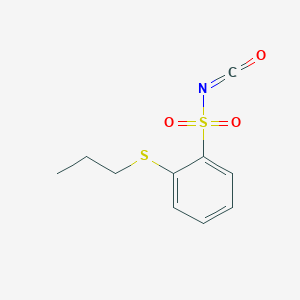![molecular formula C25H25N3O B14383120 1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a urea moiety
Preparation Methods
The synthesis of 1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imine intermediate: This step involves the condensation of benzaldehyde with aniline to form the imine intermediate.
Addition of the urea derivative: The imine intermediate is then reacted with a urea derivative, such as propyl isocyanate, under controlled conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea can be compared with other similar compounds, such as:
1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-butylurea: Similar structure but with a butyl group instead of a propyl group.
1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H25N3O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea |
InChI |
InChI=1S/C25H25N3O/c1-2-18-26-25(29)28-24(21-14-8-4-9-15-21)19-23(20-12-6-3-7-13-20)27-22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3,(H2,26,28,29)/b24-19-,27-23? |
InChI Key |
KQSQFDUPOAZJHL-UNMWRWQSSA-N |
Isomeric SMILES |
CCCNC(=O)N/C(=C\C(=NC1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CCCNC(=O)NC(=CC(=NC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)


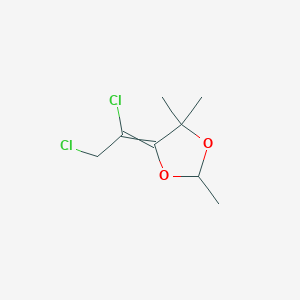
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)
![[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol](/img/structure/B14383079.png)
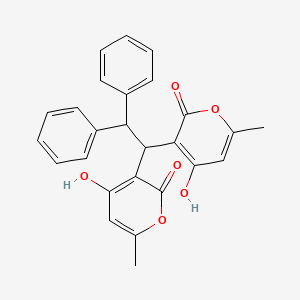
![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
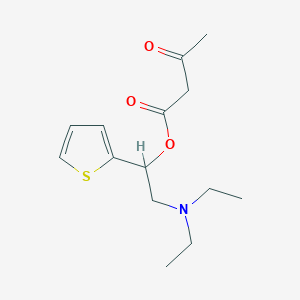
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

